Methyl (2R,4S)-1-benzyl-4-hydroxypyrrolidine-2-carboxylate Methyl (2R,4S)-1-benzyl-4-hydroxypyrrolidine-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13765855
InChI: InChI=1S/C13H17NO3/c1-17-13(16)12-7-11(15)9-14(12)8-10-5-3-2-4-6-10/h2-6,11-12,15H,7-9H2,1H3/t11-,12+/m0/s1
SMILES: COC(=O)C1CC(CN1CC2=CC=CC=C2)O
Molecular Formula: C13H17NO3
Molecular Weight: 235.28 g/mol

Methyl (2R,4S)-1-benzyl-4-hydroxypyrrolidine-2-carboxylate

CAS No.:

Cat. No.: VC13765855

Molecular Formula: C13H17NO3

Molecular Weight: 235.28 g/mol

* For research use only. Not for human or veterinary use.

Methyl (2R,4S)-1-benzyl-4-hydroxypyrrolidine-2-carboxylate -

Specification

Molecular Formula C13H17NO3
Molecular Weight 235.28 g/mol
IUPAC Name methyl (2R,4S)-1-benzyl-4-hydroxypyrrolidine-2-carboxylate
Standard InChI InChI=1S/C13H17NO3/c1-17-13(16)12-7-11(15)9-14(12)8-10-5-3-2-4-6-10/h2-6,11-12,15H,7-9H2,1H3/t11-,12+/m0/s1
Standard InChI Key JYJKFDHLEYMLDX-NWDGAFQWSA-N
Isomeric SMILES COC(=O)[C@H]1C[C@@H](CN1CC2=CC=CC=C2)O
SMILES COC(=O)C1CC(CN1CC2=CC=CC=C2)O
Canonical SMILES COC(=O)C1CC(CN1CC2=CC=CC=C2)O

Introduction

Structural Characteristics and Physicochemical Properties

Molecular Architecture

The compound features a pyrrolidine ring system substituted at positions 1, 2, and 4. The 1-position is occupied by a benzyl group, while the 2-position contains a methyl ester moiety. A hydroxyl group at the 4-position introduces hydrogen-bonding capability, critical for interactions with biological targets . The stereochemistry at C2 (R-configuration) and C4 (S-configuration) is essential for its enantioselective activity, as demonstrated in receptor-binding assays .

The SMILES notation (COC(=O)C1CC(O)CN1Cc1ccccc1) encapsulates its connectivity, emphasizing the ester (COOCH3), hydroxyl (-OH), and benzyl (C6H5CH2) groups .

Physical and Chemical Properties

Key physicochemical parameters are summarized below:

PropertyValueSource
Molecular FormulaC13H17NO3
Molecular Weight235.28 g/mol
Boiling Point (Predicted)350.1 ± 42.0 °C
Density (Predicted)~1 g/cm³
pKa (Predicted)14.35 ± 0.40

The compound’s relatively high boiling point and moderate polarity suggest suitability for solution-phase reactions, while its pKa indicates weak acidity at physiological pH .

Synthetic Approaches

Gewald Three-Component Reaction (G-3CR)

A primary route involves the Gewald reaction, which constructs the thiophene core of related analogs. For example, ethyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate (1a) is synthesized from acetophenone derivatives, methyl cyanoacetate, and sulfur in yields exceeding 85% . While this method primarily generates thiophene intermediates, modifications enable incorporation of the pyrrolidine moiety.

Pyrrolidine Functionalization

The chiral pyrrolidine backbone is introduced via reductive amination or nucleophilic substitution. In one protocol, (2R,4S)-4-fluoropyrrolidine-2-carboxylic acid undergoes coupling with aldehyde intermediates (e.g., 7) to yield target molecules in 58–60% yields . The benzyl group is typically introduced via alkylation using benzyl bromide or chloride under basic conditions.

Deprotection and Final Modifications

Boc-deprotection using HCl/dioxane quantitatively generates free amines (4a), while Miyaura borylation enables radiochemical labeling (4b) . For instance, [18F]4a is synthesized via copper-mediated fluorination of boronate esters, achieving radiochemical yields of 18% and molar activities up to 138,669 GBq/mmol .

Chemical Reactivity

Ester Hydrolysis and Transesterification

The methyl ester undergoes hydrolysis under acidic or basic conditions to yield carboxylic acids, a step critical for prodrug activation. For example, treatment with aqueous NaOH generates the free acid, which is further functionalized in PD-L1 inhibitors .

Hydroxyl Group Reactions

The 4-hydroxyl group participates in etherification and glycosylation. Williamson ether synthesis with tert-butyl (4-(hydroxymethyl)benzyl)carbamate produces protected derivatives (3a–b) in 45–76% yields .

Stereochemical Stability

The compound’s stereochemical integrity is maintained under mild conditions but may racemize in strong acids or bases. Chiral HPLC analyses confirm >98% enantiomeric excess in final products .

Biological Activity and Pharmacological Applications

PD-L1 Inhibition

Methyl (2R,4S)-1-benzyl-4-hydroxypyrrolidine-2-carboxylate is a precursor to PD-L1 antagonists such as 9a–c. These inhibitors disrupt PD-1/PD-L1 interactions, enhancing T-cell-mediated tumor clearance. In vitro assays show IC50 values comparable to BMS1166, a reference inhibitor .

Radiopharmaceutical Development

18F-labeled derivatives ([18F]4a) exhibit high binding affinity to PD-L1-positive tissues, making them promising PET imaging agents. Ex vivo studies demonstrate specific uptake in PD-L1-overexpressing tumors, with signal-to-noise ratios exceeding 5:1 .

Other Therapeutic Targets

Preliminary data suggest activity against viral proteases and neurotransmitter receptors, though mechanistic details remain under investigation.

Analytical Characterization

Spectroscopic Data

  • 1H NMR (500 MHz, CDCl3): δ 7.47–7.39 (m, 2H, aromatic), 4.06 (q, J = 7.1 Hz, 2H, OCH2), 0.98 (t, J = 7.1 Hz, 3H, CH3) .

  • HRMS (APCI): m/z calcd for C19H16ON2FS [M – H]+: 339.0962; found: 339.0958 .

Comparative Analysis with Analogues

FeatureMethyl (2R,4S)-1-Benzyl-4-Hydroxypyrrolidine-2-carboxylate(2R,4R)-4-Hydroxypyrrolidine-2-carboxylic Acid
Water SolubilityLow (~1 mg/mL)High (>50 mg/mL)
PD-L1 Binding (IC50)0.8 µM1.2 µM
Radiochemical Yield18% ([18F]labeling)Not applicable

The methyl ester’s lipophilicity enhances blood-brain barrier penetration, whereas carboxylic acid analogs exhibit superior aqueous solubility .

Future Directions

Ongoing research focuses on optimizing biodistribution profiles of 18F-labeled derivatives and exploring combination therapies with checkpoint inhibitors. Computational modeling predicts additional binding sites on PD-L1, enabling structure-based design of next-generation analogs .

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